

Spectroscopic and Spectrometric Characterization of Pestalone: A Technical Guide

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Compound of Interest

Compound Name: Pestalone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **Pestalone**, a chlorinated benzophenone antibiotic. The information presented herein is crucial for the identification, characterization, and further development of this potent natural product. All data is compiled from peer-reviewed scientific literature, ensuring accuracy and reliability for research and development applications.

Introduction to Pestalone

Pestalone is a novel antibiotic produced by the marine fungus *Pestalotia* sp. when co-cultured with a marine bacterium.^{[1][2][3]} Its unique structure, confirmed by single-crystal X-ray analysis, and its significant antibiotic activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus faecium* (VREF) make it a compound of high interest for drug discovery and development programs.^{[1][3]}

Spectroscopic and Spectrometric Data

The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Pestalone**. This data is fundamental for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR data for **Pestalone** were acquired in acetone- d_6 . The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H and ^{13}C NMR Data for **Pestalone** in Acetone- d_6 [\[1\]](#)[\[4\]](#)

Carbon No.	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ)	HMBC Correlations
1	108.4	-	2, 3, 5, 6, 13
2	163.5	-	1, 3, 4, CHO
3	103.2	11.8 (s)	1, 2, 4, 5
4	161.4	-	2, 3, 5, 6, CHO
5	106.9	-	1, 3, 4, 6, 14
6	134.8	6.45 (s)	1, 2, 4, 5
7	115.3	-	8, 9, 11, 12, 13
8	132.8	-	7, 9, 10, 12
9	123.0	-	7, 8, 10, 11, 13, OCH3
10	128.4	-	8, 9, 11, 12, CH3
11	121.2	-	7, 9, 10, 12
12	155.6	12.4 (s)	7, 8, 10, 11, 13
13	204.4	-	1, 6, 7, 12
14	26.1	3.32 (d, 7.0)	5, 15, 16, 17
15	123.0	5.23 (t, 7.0)	14, 16, 17
16	132.8	-	14, 15, 17
17	25.8	1.76 (s)	15, 16
18	17.6	1.68 (s)	15, 16
OCH3	61.6	3.75 (s)	9
CH3	19.2	2.15 (s)	10
CHO	192.0	10.2 (s)	2, 4

Mass Spectrometry (MS) Data

Mass spectrometry data was critical in determining the molecular formula and identifying the presence of chlorine atoms in **Pestalone**.

Table 2: Mass Spectrometry Data for **Pestalone**[\[1\]](#)

Technique	Ionization Mode	Observed m/z	Interpretation
LREIMS	EI	438/440/442	[M] ⁺ , Isotope pattern indicates two chlorine atoms
HRFABMS	FAB	439.0731	[M+H] ⁺ , Calculated for C ₂₁ H ₂₀ O ₆ ³⁵ Cl ₂ : 439.0715
EIMS	EI	423/425/427	[M - CH ₃] ⁺
EIMS	EI	407/409/411	[M - OCH ₃] ⁺
EIMS	EI	395/397/399	-

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **Pestalone**, based on the information provided in the founding publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A purified sample of **Pestalone** is dissolved in acetone-d₆.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data acquisition.
- Experiments:
 - ¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, coupling constants, and multiplicities of the protons.

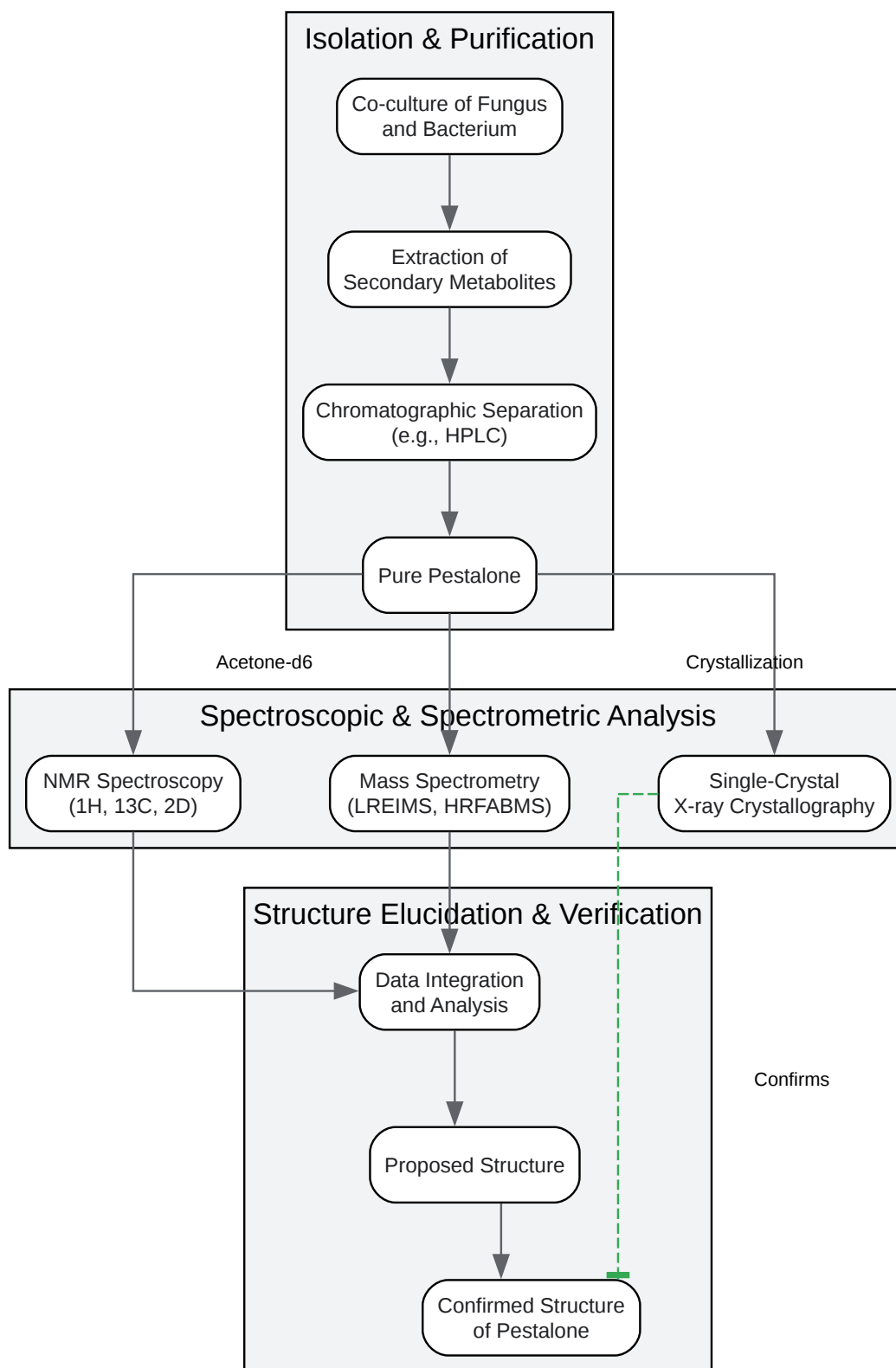
- ^{13}C NMR: Standard carbon NMR experiments, including broadband proton-decoupled spectra, are acquired to identify the chemical shifts of all carbon atoms.
- 2D NMR: A suite of 2D NMR experiments, including COSY, HMQC, and HMBC, are conducted to establish correlations between protons and carbons, which is essential for the complete structural assignment.^[2]
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent signal.

Mass Spectrometry (MS)

- Low-Resolution Electron Ionization Mass Spectrometry (LREIMS):
 - Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
 - Ionization: The sample is ionized using a high-energy electron beam.
 - Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) to produce the mass spectrum, which reveals the molecular ion peak and fragmentation pattern.
- High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS):
 - Sample Preparation: The sample is mixed with a matrix (e.g., m-nitrobenzyl alcohol) on a probe tip.
 - Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon), leading to the desorption and ionization of the analyte.
 - Analysis: The exact mass of the molecular ion is measured with high accuracy, allowing for the determination of the elemental composition and molecular formula.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Pestalone**, from isolation to structure elucidation.



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Caption: Workflow for the isolation and structural elucidation of **Pestalone**.

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- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of Pestalone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1248007#spectroscopic-data-nmr-ms-of-pestalone>]

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